(1-Benzyl-1H-pyrazol-4-yl)methanethiol
Description
(1-Benzyl-1H-pyrazol-4-yl)methanethiol is a sulfur-containing organic compound characterized by a benzyl-substituted pyrazole ring linked to a methanethiol group (-CH2SH). This structure combines the aromatic and heterocyclic properties of the benzyl-pyrazole moiety with the nucleophilic and redox-active thiol functional group.
Properties
Molecular Formula |
C11H12N2S |
|---|---|
Molecular Weight |
204.29 g/mol |
IUPAC Name |
(1-benzylpyrazol-4-yl)methanethiol |
InChI |
InChI=1S/C11H12N2S/c14-9-11-6-12-13(8-11)7-10-4-2-1-3-5-10/h1-6,8,14H,7,9H2 |
InChI Key |
DDIKEDLDXXZJMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C=N2)CS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzyl-1H-pyrazol-4-yl)methanethiol typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the condensation of hydrazines with 1,3-dicarbonyl compounds under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides and a suitable base.
Attachment of the Methanethiol Group: The methanethiol group can be introduced through a thiolation reaction, where a thiolating agent such as thiourea or sodium hydrosulfide is used.
Industrial Production Methods
Industrial production methods for (1-Benzyl-1H-pyrazol-4-yl)methanethiol may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
(1-Benzyl-1H-pyrazol-4-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to modify the pyrazole ring or the benzyl group.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly used in substitution reactions.
Major Products
Oxidation: Disulfides, sulfonic acids
Reduction: Modified pyrazole derivatives
Substitution: Various substituted pyrazole derivatives
Scientific Research Applications
(1-Benzyl-1H-pyrazol-4-yl)methanethiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of (1-Benzyl-1H-pyrazol-4-yl)methanethiol involves its interaction with specific molecular targets and pathways. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially modulating their activity. The benzyl group may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares (1-Benzyl-1H-pyrazol-4-yl)methanethiol with structurally or functionally related thiol-containing compounds, focusing on reactivity, biological interactions, and physicochemical properties.
Methanethiol (CH3SH)
- Structure : Simplest thiol, lacking aromatic or heterocyclic substituents.
- Reactivity : Highly volatile and reactive, prone to oxidation to dimethyl disulfide (DMDS) under aerobic conditions .
- Biological Impact : Inhibits microbial growth (e.g., Methylacidiphilum fumariolicum SolV) at µM concentrations, with degradation involving both enzymatic and abiotic pathways .
Benzyl Mercaptan (C6H5CH2SH)
- Structure : Aromatic benzyl group attached to a thiol.
- Reactivity : Less volatile than methanethiol; thiol group participates in nucleophilic substitutions.
- Applications : Used in fragrance synthesis and as a building block in organic chemistry.
- Key Difference : The pyrazole ring in (1-Benzyl-1H-pyrazol-4-yl)methanethiol introduces additional hydrogen-bonding sites and electronic effects, which may alter solubility and coordination behavior.
4-Pyridylmethanethiol
- Structure : Pyridine ring substituted with a methanethiol group.
- Reactivity : The nitrogen in pyridine increases polarity and basicity compared to pyrazole.
- Key Difference : The pyrazole ring’s two adjacent nitrogen atoms in (1-Benzyl-1H-pyrazol-4-yl)methanethiol enhance aromatic stabilization and may influence acidity (pKa) of the thiol group.
Data Table: Comparative Properties of Thiol-Containing Compounds
*Estimated based on electronic effects of the pyrazole ring.
Research Findings and Mechanistic Insights
- Microbial Degradation : Methanethiol is metabolized by M. fumariolicum SolV via a putative cytoplasmic methanethiol oxidase, leading to DMDS formation . The bulkier structure of (1-Benzyl-1H-pyrazol-4-yl)methanethiol may impede enzymatic access, resulting in slower degradation and persistence in biological systems.
- Chemical Stability : The benzyl-pyrazole group likely stabilizes the thiol against oxidation, reducing spontaneous disulfide formation compared to methanethiol.
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